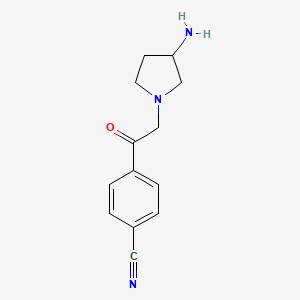
4-(2-(3-氨基吡咯烷-1-基)乙酰基)苯腈
描述
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a benzonitrile group
科学研究应用
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand molecular interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用机制
Target of Action
The primary targets of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile are the enzymes Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) . These enzymes play crucial roles in bacterial fatty acid synthesis and folate metabolism, respectively .
Mode of Action
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile interacts with its targets through binding interactions at the active sites of both the Dihydrofolate Reductase and Enoyl ACP Reductase enzymes . This interaction inhibits the normal function of these enzymes, leading to disruption of essential biochemical processes .
Biochemical Pathways
The inhibition of Enoyl ACP Reductase disrupts the bacterial fatty acid synthesis pathway, affecting the production of essential components of the bacterial cell membrane . On the other hand, the inhibition of DHFR disrupts the folate metabolism pathway, which is crucial for the synthesis of nucleotides and certain amino acids .
Result of Action
The molecular and cellular effects of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile’s action include the disruption of essential biochemical processes in bacteria, leading to their death . This is due to the compound’s inhibitory effects on key enzymes involved in bacterial fatty acid synthesis and folate metabolism .
生化分析
Biochemical Properties
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in the compound is known to interact with enzymes such as enoyl ACP reductase and dihydrofolate reductase, inhibiting their activity . These interactions are crucial for understanding the compound’s potential as an antibacterial and antitubercular agent. Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with various biomolecules, further affecting their biochemical properties .
Cellular Effects
The effects of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can inhibit the proliferation of cancer cells by targeting specific signaling pathways such as the PI3K-Akt pathway . This inhibition leads to reduced cell growth and increased apoptosis, making it a potential candidate for cancer therapy. Furthermore, the compound’s impact on gene expression can alter the production of key proteins involved in cellular metabolism, thereby affecting overall cell function .
Molecular Mechanism
At the molecular level, 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. The compound binds to the active sites of enzymes such as enoyl ACP reductase and dihydrofolate reductase, preventing their normal function . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit snugly into the enzyme’s active site. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that the compound can maintain its inhibitory effects on enzyme activity and cellular processes for extended periods. Prolonged exposure to the compound may lead to adaptive changes in cells, such as the upregulation of compensatory pathways .
Dosage Effects in Animal Models
The effects of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity and reduce tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, such as liver damage and impaired kidney function. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile is involved in several metabolic pathways. It interacts with enzymes such as enoyl ACP reductase and dihydrofolate reductase, affecting their activity and altering metabolic flux . The compound’s impact on these pathways can lead to changes in metabolite levels, influencing overall cellular metabolism. Additionally, the compound may undergo biotransformation in the liver, resulting in the formation of metabolites that can further modulate its biological activity .
Transport and Distribution
The transport and distribution of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins, facilitating its distribution to different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile is critical for its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles. The compound’s activity can be modulated by its localization, as it may interact with different biomolecules in each compartment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile typically involves the reaction of 3-aminopyrrolidine with benzonitrile derivatives under specific conditions. One common method includes the acylation of 3-aminopyrrolidine with 4-cyanobenzoyl chloride in the presence of a suitable base, such as triethylamine, to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product.
化学反应分析
Types of Reactions: 4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted benzonitriles.
相似化合物的比较
4-(2-(3-Aminopyrrolidin-1-yl)acetyl)benzonitrile is similar to other compounds containing pyrrolidine and benzonitrile groups. its unique structure and reactivity set it apart from these compounds. Some similar compounds include:
2-(3-Aminopyrrolidin-1-yl)-6-methylpyrimidin-4-ol hydrochloride
(S)-1-methyl-4-(5-(3-aminopyrrolidin-1-yl)-2,4-dinitrophenyl)piperazine
属性
IUPAC Name |
4-[2-(3-aminopyrrolidin-1-yl)acetyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-7-10-1-3-11(4-2-10)13(17)9-16-6-5-12(15)8-16/h1-4,12H,5-6,8-9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFJWQYPUISTDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


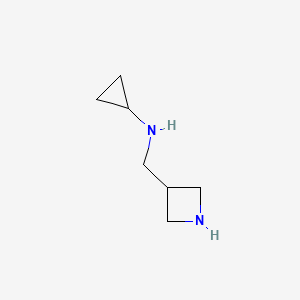
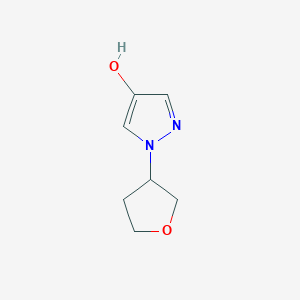
![7-(chloromethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491516.png)
![7-(azidomethyl)-6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491517.png)
![5-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491518.png)
![7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491519.png)
![7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491520.png)
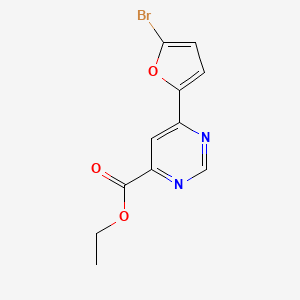
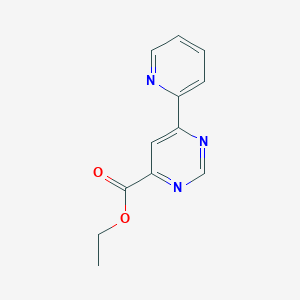

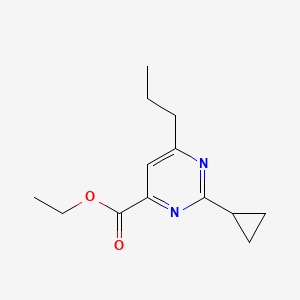
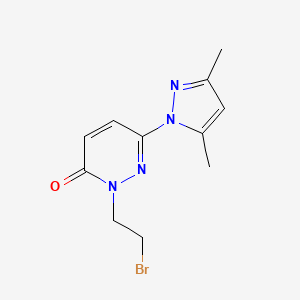
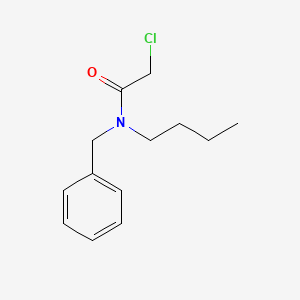
![3-Cyclopropyl-6-[(thiophen-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1491536.png)
